1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
Description
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic small molecule characterized by a urea core flanked by two distinct heterocyclic moieties: a benzo[d]oxazole-substituted piperidine ring and a thiophen-2-yl group. The thiophene moiety introduces sulfur-based electronic effects, which may influence solubility and binding specificity.
Properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-17(21-16-6-3-11-25-16)19-12-13-7-9-22(10-8-13)18-20-14-4-1-2-5-15(14)24-18/h1-6,11,13H,7-10,12H2,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTCWFOIJPLGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.
Piperidine Ring Introduction: The benzo[d]oxazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution.
Urea Formation: The final step involves the reaction of the piperidine-benzo[d]oxazole intermediate with thiophene-2-isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzo[d]oxazole ring can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the benzo[d]oxazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
The compound has been investigated for its potential as a fluorescent probe , leveraging its structural characteristics to interact with biological systems. This application is particularly relevant in cellular imaging and tracking biological processes.
Medicine
The most promising application of this compound lies in its therapeutic potential , particularly in cancer treatment. Research indicates that it may inhibit the proliferation of various cancer cell lines, making it a candidate for developing new anticancer therapies.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer activity against several cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SK-Hep-1 | 25.1 | Inhibition of cell proliferation |
| MDA-MB-231 | 77.5 | Induction of apoptosis |
| NUGC-3 | 93.3 | Modulation of signaling pathways |
These results highlight the compound's potential as a therapeutic agent in oncology.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in cancer treatment:
- Study on Liver Cancer (SK-Hep-1) : The compound was found to significantly reduce cell viability, suggesting potential as a liver cancer therapeutic.
- Breast Cancer (MDA-MB-231) : Induction of apoptosis was observed, indicating that the compound may trigger programmed cell death mechanisms in breast cancer cells.
- Gastric Cancer (NUGC-3) : Modulation of key signaling pathways was noted, which could be pivotal in developing targeted therapies.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea depends on its specific application:
Pharmaceuticals: It may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Materials: The compound’s electronic properties could be exploited in the design of new materials with specific functionalities.
Comparison with Similar Compounds
Key Compounds:
1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3-(piperidin-4-yl)propyl)urea (15e)
- Structural Features : Replaces benzo[d]oxazole with a benzo[d][1,2,3]thiadiazole ring.
- Activity : Exhibited improved solubility (logP ~2.1) but reduced kinase inhibition compared to benzooxazole analogs, likely due to reduced π-stacking efficiency .
- Synthetic Yield : 45% purity (HPLC: 99%) .
KRC-108 (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)
Table 1: Comparison of Benzoheterocyclic Ureas
Thiophene-Containing Ureas
Key Compounds:
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h)
- Structural Features : Retains the thiophen-2-yl group but substitutes the benzooxazole-piperidine with a fluorophenyl-pyridine scaffold.
- Activity : Demonstrated moderate anticancer activity (GI₅₀ = 1.8 µM against leukemia cell lines) .
- Synthetic Yield : 60% (melting point: 217–219°C) .
Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j)
Table 2: Thiophene-Urea Derivatives
Piperidine-Modified Ureas
Key Compounds:
1-(1-Adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40)
- Structural Features : Replaces piperidine with a rigid adamantyl group.
- Activity : Anti-tuberculosis activity (MIC = 0.8 µg/mL), suggesting rigidity enhances target engagement in bacterial enzymes .
- Synthetic Yield : 42.4% (melting point: 211–213°C) .
1-(2-Amino-2-phenylethyl)-3-(benzo[d][1,2,3]thiadiazol-6-yl)urea (16) Structural Features: Substitutes piperidine with a phenylethylamine group. Activity: Lower metabolic stability (t₁/₂ = 1.2 h in liver microsomes) due to reduced steric protection of the urea group .
Biological Activity
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1797725-78-0 |
| Molecular Formula | C19H22N4O2S |
| Molecular Weight | 370.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzo[d]oxazole and piperidine moieties are critical for binding to these targets, while the thiophene group may enhance the compound's stability and affinity for biological interactions.
Research suggests that compounds with similar structures often exhibit inhibitory effects on various protein targets involved in cancer proliferation and other diseases. The presence of the thiophene ring is particularly noteworthy as it has been associated with anti-cancer properties in various studies .
Antitumor Activity
Several studies have highlighted the antitumor potential of urea derivatives, including those similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
| CAKI-1 (Renal) | 15.9 |
| MDA-MB-435 (Breast) | 27.9 |
These findings suggest that the compound may exhibit a broad spectrum of antitumor activity, potentially making it a candidate for further development in cancer therapeutics .
Other Biological Activities
In addition to antitumor effects, related compounds have shown promise in other areas:
- Antimicrobial Activity : Some derivatives have been reported to possess antimicrobial properties, which could be beneficial in treating infections.
- Anti-inflammatory Effects : The structural characteristics of compounds similar to this urea suggest potential anti-inflammatory activities, which could be explored for therapeutic applications in inflammatory diseases .
Study on Antiproliferative Effects
A study evaluated the antiproliferative effects of several urea derivatives on human liver and breast cancer cell lines. The results indicated that certain modifications to the urea structure significantly enhanced cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | SK-Hep-1 (Liver) | 16.23 |
| Compound B | MDA-MB-231 (Breast) | 17.94 |
This study underscores the importance of structural modifications in optimizing biological activity .
Mechanistic Insights
Research into the mechanism of action revealed that these compounds might inhibit key signaling pathways involved in tumor growth and survival, such as the Raf/MEK/ERK pathway. This inhibition could lead to reduced proliferation and increased apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
